N-Fmoc-3-fluoro-4-chloro-L-phenylalanine
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Overview
Description
N-Fmoc-3-fluoro-4-chloro-L-phenylalanine: is a synthetic amino acid derivative characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorine atom at the 3-position, and a chlorine atom at the 4-position on the phenyl ring. This compound is widely used in peptide synthesis and various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The Fmoc group is introduced to the amino acid through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:
Amino Acid Synthesis: Starting with L-phenylalanine, the amino acid undergoes halogenation and Fmoc protection.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, or ketones
Reduction Products: Alcohols or amines
Substitution Products: Various substituted phenylalanine derivatives
Scientific Research Applications
Chemistry: N-Fmoc-3-fluoro-4-chloro-L-phenylalanine is extensively used in peptide synthesis as a building block for the construction of complex peptides and proteins. Its Fmoc protection allows for selective deprotection and coupling reactions.
Biology: The compound is utilized in the study of protein structure and function, as well as in the development of peptide-based therapeutics. Its unique fluorine and chlorine substituents can be used to probe biological systems and study molecular interactions.
Medicine: this compound is employed in the design and synthesis of peptide-based drugs. Its incorporation into peptides can enhance their stability, bioavailability, and specificity.
Industry: The compound is used in the pharmaceutical and biotechnology industries for the synthesis of peptide-based products, including diagnostic reagents and therapeutic agents.
Mechanism of Action
The mechanism by which N-Fmoc-3-fluoro-4-chloro-L-phenylalanine exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The fluorine and chlorine substituents can influence the binding affinity and specificity of peptides to their molecular targets.
Molecular Targets and Pathways Involved:
Peptide Synthesis: The Fmoc group is removed by base-induced cleavage, allowing for peptide bond formation.
Biological Interactions: The fluorine and chlorine atoms can interact with specific receptors or enzymes, modulating biological processes.
Comparison with Similar Compounds
N-Fmoc-3-fluoro-L-phenylalanine: Lacks the chlorine substituent.
N-Fmoc-4-chloro-L-phenylalanine: Lacks the fluorine substituent.
N-Fmoc-L-phenylalanine: No halogen substituents.
Uniqueness: N-Fmoc-3-fluoro-4-chloro-L-phenylalanine is unique due to the presence of both fluorine and chlorine substituents, which can provide distinct chemical and biological properties compared to its similar counterparts. These substituents can enhance the compound's reactivity, stability, and binding affinity, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
(2S)-3-(4-chloro-3-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNJHASPCQWVPF-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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